molecular formula C9H6Cl2N2O2 B173104 2-(Phenylhydrazono)-propanedioyl dichloride CAS No. 19288-90-5

2-(Phenylhydrazono)-propanedioyl dichloride

Cat. No.: B173104
CAS No.: 19288-90-5
M. Wt: 245.06 g/mol
InChI Key: DVARZUUKZACNGW-UHFFFAOYSA-N
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Description

2-(Phenylhydrazono)-propanedioyl dichloride (CAS 19288-90-5) is a chemical intermediate with the molecular formula C~9~H~6~Cl~2~N~2~O~2~ and a molecular weight of 245.06 g/mol . This compound serves as a crucial building block in organic synthesis, particularly for the preparation of complex heterocyclic systems. Its significant research value is demonstrated in medicinal chemistry, where it has been utilized as a precursor in the synthesis of novel 1,5-benzodiazepine derivatives. These derivatives have been developed as photolabile probes for photoaffinity labeling studies targeting the cholecystokinin receptor (CCK), a class A G-protein coupled receptor . In this context, the compound is used to create ligands that help elucidate the molecular basis of drug action by covalently binding to and identifying specific residues within the receptor's transmembrane domain . This makes this compound a valuable tool for researchers investigating ligand-receptor interactions and working on the refinement of drug specificity and affinity. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(phenylhydrazinylidene)propanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVARZUUKZACNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from Ketomalonic Acid

The most well-documented method for preparing 2-(phenylhydrazono)-propanedioyl dichloride involves a two-step process starting from ketomalonic acid (Scheme 1).

Step 1: Formation of Phenylhydrazone Intermediate
Ketomalonic acid reacts with phenylhydrazine in an acidic medium to form 2-(phenylhydrazono)-propanedioic acid. This condensation reaction occurs via nucleophilic attack of the phenylhydrazine on the carbonyl groups of ketomalonic acid, followed by dehydration.

Step 2: Chlorination with Thionyl Chloride
The diacid intermediate is treated with excess thionyl chloride (SOCl₂) under reflux conditions. Thionyl chloride replaces the hydroxyl (-OH) groups of the carboxylic acid with chlorine atoms, yielding the dichloride product. The reaction is exothermic and requires careful temperature control (40–45°C) to avoid side reactions such as the formation of carbon suboxide, which occurs with stronger chlorinating agents like phosphorus pentachloride.

Key Reaction Conditions

  • Molar Ratio : 1:2 (diacid : SOCl₂)

  • Solvent : Solvent-free or methylene chloride (1:4 v/v for solvent-based)

  • Reaction Time : 1 hour under reflux

  • Yield : 93–98% in solvent-free conditions

Alternative Routes and Comparative Analysis

While the ketomalonic acid route is predominant, alternative pathways involving dialkyl malonates have been explored but are less efficient. For example, monoalkyl malonic acids (e.g., monomethyl malonic acid) can be chlorinated using SOCl₂, but this method introduces additional steps (saponification, hydrolysis) and reduces overall yield.

Table 1: Comparison of Chlorination Methods

ParameterSolvent-Based (Methylene Chloride)Solvent-Free
Conversion Efficiency78.67% (methyl), 84.39% (ethyl)93.08–98.23%
Reaction ExothermControlled by solventModerate
Isolation ComplexityRequires solvent distillationSimplified
Environmental ImpactHigher (solvent waste)Lower

Data adapted from kinetic studies on monoalkyl malonyl chloride synthesis.

Optimization of Chlorination Conditions

Role of Thionyl Chloride

Thionyl chloride is the preferred chlorinating agent due to its ability to produce gaseous byproducts (HCl and SO₂), which are easily removed via scrubbing. Excess SOCl₂ can be recovered through distillation, enhancing the sustainability of the process.

Critical Factors

  • Moisture Control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of the dichloride.

  • Temperature : Elevated temperatures (>45°C) risk decomposition, while lower temperatures prolong reaction time.

Solvent-Free Synthesis

Recent advances emphasize solvent-free protocols to align with green chemistry principles. Eliminating methylene chloride reduces toxicity and simplifies purification. For instance, solvent-free chlorination of 2-(phenylhydrazono)-propanedioic acid achieves 98% conversion compared to 84% in solvent-based systems.

Advantages

  • Higher Purity : Reduced solvent interference minimizes byproducts.

  • Cost Efficiency : Lower solvent consumption and waste disposal costs.

Analytical and Characterization Techniques

Monitoring Reaction Progress

Thin-layer chromatography (TLC) with hexane:ethyl acetate (50:50) mobile phase is employed to track reactant consumption. Calibration curves for monoalkyl malonic acids (Figure 1) enable quantitative analysis of intermediates.

Figure 1: Calibration Curve for Methyl Malonic Acid
(Note: A linear relationship between spot intensity and concentration validates reaction completion.)

Structural Confirmation

  • NMR Spectroscopy : Characteristic peaks for phenylhydrazone protons (δ 7.2–7.8 ppm) and carbonyl chlorides (δ 170–175 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 245.06 (C₉H₆Cl₂N₂O₂).

Industrial and Research Applications

The compound’s primary application lies in synthesizing benzodiazepine-based photoaffinity probes for studying G-protein-coupled receptors. Its dichloride groups enable facile conjugation with amines, while the phenylhydrazone moiety enhances stability under photolytic conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylhydrazono)-propanedioyl dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines, and substitution can result in various substituted hydrazones.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Phenylhydrazono)-propanedioyl dichloride typically involves the reaction of ketomalonic acid with phenylhydrazine derivatives. The compound is characterized by its dichloride functional groups, which enhance its reactivity and utility in further chemical transformations. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Combining phenylhydrazine with acyl chlorides or anhydrides.
  • Hydrazone Formation : Reacting hydrazones with acid chlorides to yield the desired product.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds derived from this hydrazone have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Triple-Negative Breast Cancer (MDA-MB-231)
  • Melanoma (IGR39)
  • Pancreatic Carcinoma (Panc-1)
  • Prostate Cancer (PPC-1)

These studies employed MTT assays to evaluate cell viability, revealing that certain derivatives exhibit selective toxicity towards cancer cells compared to normal fibroblasts .

Synthesis of Functionalized Materials

This compound serves as a precursor for synthesizing various functionalized materials. Its ability to form stable complexes with metals allows for the development of novel coordination compounds. For example, it has been utilized in the preparation of:

  • Metal Complexes : These complexes can exhibit unique electronic properties useful in catalysis and sensor applications.
  • Polymeric Materials : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

  • Antitumor Activity : A study synthesized a series of hydrazone derivatives from this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had significant selectivity towards prostate cancer cells, suggesting potential for targeted therapy .
  • Coordination Chemistry : Research involving the synthesis of dinuclear metal complexes using this compound as a ligand demonstrated enhanced catalytic activity in organic transformations, showcasing its utility in coordination chemistry .
  • Thermodynamic Studies : Investigations into the solubility and thermodynamic properties of derivatives revealed insights into their behavior in pharmaceutical solvents, which is crucial for drug formulation processes .

Mechanism of Action

The mechanism of action of 2-(Phenylhydrazono)-propanedioyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that generate reactive intermediates, contributing to its biological effects.

Comparison with Similar Compounds

2-Oxo-N-phenylpropanehydrazonoyl Chloride

  • Molecular Formula : C₉H₉ClN₂O
  • Molecular Weight : 196.634 g/mol
  • Key Features: Contains a ketone (2-oxo) group and a single hydrazonoyl chloride moiety.
  • Reactivity: Moderately reactive, primarily used in the synthesis of heterocyclic compounds. Unlike 2-(Phenylhydrazono)-propanedioyl dichloride, it lacks dual chloride groups, limiting its utility in sequential substitution reactions.
  • Applications : Intermediate in pharmaceuticals and agrochemicals.

1,2-Dichloroethane

  • Molecular Formula : C₂H₄Cl₂
  • Molecular Weight : 98.96 g/mol
  • Reactivity: Low reactivity; primarily a solvent. Lacks the phenylhydrazono group, making it structurally and functionally distinct.
  • Applications : Industrial solvent and precursor in vinyl chloride production.

2-(Phenylhydrazono)malonic Acid

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 208.17 g/mol
  • Key Features : Carboxylic acid derivative of the dichloride, synthesized via hydrolysis of its diethyl ester.
  • Reactivity : Low compared to the dichloride due to the absence of acid chloride groups. Acts as a precursor in medicinal chemistry.
  • Applications : Intermediate in antidiabetic drug synthesis (e.g., pioglitazone derivatives) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Key Applications
This compound C₉H₆Cl₂N₂O₂ ~245 (calculated) Acid chloride, phenylhydrazone High (dual acylation) Pharmaceutical intermediates
2-Oxo-N-phenylpropanehydrazonoyl chloride C₉H₉ClN₂O 196.63 Ketone, hydrazonoyl chloride Moderate (single substitution) Heterocyclic synthesis
1,2-Dichloroethane C₂H₄Cl₂ 98.96 Alkyl dichloride Low (solvent-like) Industrial solvent
2-(Phenylhydrazono)malonic acid C₉H₈N₂O₄ 208.17 Carboxylic acid, phenylhydrazone Low (precursor) Medicinal chemistry precursors

Research Findings and Key Differences

Stability and Tautomerism

  • The phenylhydrazono group in the dichloride may participate in tautomerism, similar to 2-oxo-1,3-bis(phenylhydrazono) compounds (), though the dichloride’s electronic environment favors the hydrazone form over the azo tautomer.

Toxicity and Handling

  • The dichloride’s moisture sensitivity requires anhydrous conditions, unlike the more stable 2-(Phenylhydrazono)malonic acid .

Biological Activity

Overview

2-(Phenylhydrazono)-propanedioyl dichloride, a hydrazone derivative, has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is synthesized through the condensation of phenylhydrazine with malonic acid derivatives, followed by chlorination. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : 2-(phenylhydrazinylidene)propanedioyl dichloride
  • Molecular Formula : C9H6Cl2N2O2
  • Molecular Weight : 235.06 g/mol

Synthesis

The synthesis typically involves:

  • Condensation Reaction : Phenylhydrazine reacts with malonic acid or its derivatives.
  • Chlorination : The resulting hydrazone is treated with thionyl chloride or phosphorus pentachloride to introduce the dichloride functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study conducted by BenchChem, the compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving the disruption of viral protein synthesis or interference with viral entry into host cells. However, detailed mechanisms remain under investigation, and further research is needed to elucidate these pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to exert cytotoxic effects by targeting specific enzymes involved in cell proliferation and survival. For instance, it may inhibit topoisomerases or other critical enzymes that facilitate DNA replication and repair.

The biological effects of this compound are attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes.
  • Induction of Reactive Intermediates : Metabolic transformations may generate reactive species that contribute to its biological effects.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating a promising alternative in treating resistant bacterial strains.
  • Anticancer Activity : In another study focusing on various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits viral replication; mechanisms under investigation
AnticancerInduces apoptosis in cancer cell lines; dose-dependent effects observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(phenylhydrazono)-propanedioyl dichloride, and how can purity be validated?

  • Methodology : Use condensation reactions between phenylhydrazine derivatives and propanedioyl dichloride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient). Validate structural integrity via 1H^1 \text{H}-NMR (acetone-d6, δ 6.50–7.65 ppm for aromatic protons) and EI-MS (m/z 574 for parent ion) .
  • Critical Step : Maintain inert atmospheres (N2_2) to prevent hydrolysis of dichloride groups .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and -20°C. Assess degradation via FTIR (loss of C=O stretch at 1740 cm1^{-1}) and quantify hydrolyzed byproducts (e.g., dicarboxylic acids) using LC-MS. Store in desiccated amber vials at -20°C to minimize moisture/light-induced decomposition .

Q. What spectroscopic techniques are most effective for characterizing phenylhydrazono derivatives?

  • Methodology : Combine 13C^{13} \text{C}-NMR to confirm hydrazone C=N bonding (δ 150–160 ppm) and UV-Vis spectroscopy (λmax_{\text{max}} 320–380 nm for conjugated π-systems). Use X-ray crystallography to resolve tautomeric equilibria in solid-state structures .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and calculate activation energies for reactions with amines/thiols. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .
  • Data Interpretation : Compare computed LUMO maps (electron-deficient carbonyl carbons) with experimental regioselectivity data .

Q. What strategies resolve contradictions in reported biological activity data for phenylhydrazono derivatives?

  • Methodology : Perform meta-analysis of existing studies, focusing on variables like assay conditions (e.g., pH, solvent polarity) and impurity profiles. Replicate key experiments under controlled conditions (e.g., standardized DMSO stock solutions ≤0.1% v/v) and validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Case Study : Discrepancies in antimicrobial activity may arise from trace metal contaminants; use ICP-MS to quantify metal ions and EDTA washing to mitigate interference .

Q. How can QSPR models optimize the solubility of this compound in polar aprotic solvents?

  • Methodology : Develop quantitative structure-property relationship (QSPR) models using descriptors like logP, dipole moment, and Hansen solubility parameters. Validate with experimental solubility assays in DMF, DMSO, and acetonitrile (25°C, shake-flask method) .
  • Key Insight : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance dipole-dipole interactions with solvents .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variable tautomeric ratios across studies?

  • Root Cause : Solvent-dependent keto-enol tautomerism. In DMSO-d6, enol form dominates (δ 11.0 ppm for COOH proton), while CDCl3 favors keto tautomers. Use 1H^1 \text{H}-15N^{15} \text{N} HMBC to track N-H coupling patterns .
  • Resolution : Standardize solvent systems and temperature (25°C) for comparative studies .

Experimental Design Guidelines

Q. What controls are essential when studying the electrophilic reactivity of this compound?

  • Negative Controls : Include reactions without nucleophiles to assess autohydrolysis.
  • Positive Controls : Use benzoyl chloride as a benchmark for acyl transfer kinetics.
  • Analytical Controls : Spike samples with deuterated internal standards (e.g., D4_4-DMF) for LC-MS quantification accuracy .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Phenylhydrazono)-propanedioyl dichloride
Reactant of Route 2
Reactant of Route 2
2-(Phenylhydrazono)-propanedioyl dichloride

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